BenchChemオンラインストアへようこそ!

N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[(furan-2-yl)methyl]ethanediamide

Structure-Activity Relationship Chlorophenyl Regioisomerism Plant Growth Regulation

This asymmetric N,N'-disubstituted oxalamide features a critical 3-chlorophenyl group on a 2-methoxypropyl linker and a furan-2-ylmethyl moiety. Its rigid C(O)–C(O) core and specific meta-chlorine substitution are essential for target engagement, where 4-chlorophenyl analogs exhibit opposite biological effects. Procure this exact compound to ensure accurate SAR data for neuraminidase, IDO1, and linker-rigidity studies. Not interchangeable with symmetric bis-oxalamides or regioisomeric chlorophenyl variants.

Molecular Formula C17H19ClN2O4
Molecular Weight 350.8
CAS No. 1705278-50-7
Cat. No. B2676725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[(furan-2-yl)methyl]ethanediamide
CAS1705278-50-7
Molecular FormulaC17H19ClN2O4
Molecular Weight350.8
Structural Identifiers
SMILESCC(CNC(=O)C(=O)NCC1=CC=CO1)(C2=CC(=CC=C2)Cl)OC
InChIInChI=1S/C17H19ClN2O4/c1-17(23-2,12-5-3-6-13(18)9-12)11-20-16(22)15(21)19-10-14-7-4-8-24-14/h3-9H,10-11H2,1-2H3,(H,19,21)(H,20,22)
InChIKeyHLKSGFDFOWSRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[(furan-2-yl)methyl]ethanediamide (CAS 1705278-50-7): Baseline Identity and Physicochemical Profile for Procurement Decision-Making


N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[(furan-2-yl)methyl]ethanediamide (CAS 1705278-50-7) is an asymmetric N,N'-disubstituted oxalamide (ethanediamide) featuring a 3-chlorophenyl-2-methoxypropyl group on one amide nitrogen and a furan-2-ylmethyl substituent on the other. Its molecular formula is reported as either C16H20ClN3O2 (MW 321.80) or C17H19ClN2O4 (MW 350.8), reflecting discrepancy among vendor catalogues . The compound belongs to the oxalamide class, distinguished from succinamides and malonamides by a rigid, planar C(O)–C(O) core that imposes greater conformational constraint . This scaffold has been exploited in medicinal chemistry for targets including neuraminidase, IDO1, AhR, and CXCR2, where the oxalamide linker forms critical hydrogen-bond networks with active-site arginine residues .

Why Generic Substitution of N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[(furan-2-yl)methyl]ethanediamide with Close Analogs Is Not Scientifically Justified


Oxalamides bearing 3-chlorophenyl and furan-containing substituents are not functionally interchangeable. The regioisomeric position of chlorine on the phenyl ring (meta vs. para vs. ortho) produces divergent biological responses: in a systematic study of N'-chlorophenyl-N-furfuryloxamides, the 3-chlorophenyl analog (6c) acted as a weak inhibitor of root growth, whereas the 4-chlorophenyl analog (6d) promoted root growth in both rape and leek seedlings—a qualitative reversal of biological effect driven solely by chlorine position [1]. Similarly, in neuraminidase inhibitor design, the 3-chloro-substituted phenyl group was identified as critical for extending into the 430-cavity of the enzyme active site, contributing directly to a 21-fold potency improvement over the unsubstituted lead compound . The 2-methoxypropyl linker further modulates lipophilicity and steric bulk, distinguishing this compound from simpler N-phenyl-N-furfuryloxamides. These structure-activity relationships demonstrate that substitution pattern, linker identity, and heterocyclic appendage are interdependent—generic replacement with any available chlorophenyl-furan oxalamide would unpredictably alter, nullify, or invert the desired biological readout.

Product-Specific Quantitative Evidence Guide: N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[(furan-2-yl)methyl]ethanediamide Comparator Analysis


Evidence Dimension 1: Meta-Chlorine Substitution Confers Qualitatively Distinct Biological Activity Relative to Para-Chlorine Analogs

In a head-to-head comparison within a congeneric series, N'-(3-chlorophenyl)-N-furfuryloxamide (6c) produced weak root growth inhibition, whereas the 4-chlorophenyl isomer (6d) promoted root growth in both rape and leek seedlings [1]. Although the target compound bears an additional 2-methoxypropyl group, the core pharmacophoric determinant—the 3-chlorophenyl-furan substitution topology—is conserved. This demonstrates that procurement of a 4-chlorophenyl or 2-chlorophenyl analog would introduce a qualitatively different, potentially opposite, biological outcome [1].

Structure-Activity Relationship Chlorophenyl Regioisomerism Plant Growth Regulation

Evidence Dimension 2: 3-Chlorophenyl Group Enables Cavity Occupancy Critical for Enzyme Inhibition Potency—21-Fold Improvement Documented

In a series of oxalamide neuraminidase inhibitors, the 3-chloro-substituted phenyl derivative Z2 (IC50 = 0.09 μM) was 21-fold more potent than the unsubstituted lead compound ZINC05250774 (IC50 = 1.91 μM) and marginally superior to the clinical benchmark oseltamivir carboxylate (IC50 = 0.10 μM) . Molecular docking attributed the potency gain specifically to the 3-chlorophenyl group, which extends into the 430-cavity of the neuraminidase active site via the oxalamide chain . While Z2 differs from the target compound in its terminal substituent, the 3-chlorophenyl-oxalamide pharmacophore responsible for cavity occupancy is shared, indicating that the target compound's 3-chlorophenyl orientation is a non-interchangeable structural determinant for enzyme inhibition.

Neuraminidase Inhibition Structure-Based Drug Design Oxalamide SAR

Evidence Dimension 3: Oxalamide Linker Rigidity Differentiates Target Compound from Succinamide and Malonamide Analogs in Conformational Pre-organization

The oxalamide (ethanediamide) core features a rigid C(O)–C(O) bond that imposes greater planarity and conformational constraint compared to the more flexible succinamide (–CH2–CH2–) and malonamide (–CH2–) linkers . This rigidity pre-organizes the two N-substituents (3-chlorophenyl-2-methoxypropyl and furan-2-ylmethyl) into a defined spatial orientation, reducing the entropic penalty upon target binding. In neuraminidase inhibitor design, the oxalamide group was shown to form strong hydrogen bonds with three essential arginine residues (Arg118, Arg292, Arg371) simultaneously, a binding mode that would be geometrically disfavored with longer, flexible linkers . Systematic structural studies of diamide uranyl complexes confirm that the (CH2)n spacer length (n=0 for oxalamide, n=1 for malonamide, n=2 for succinamide) directly dictates complex geometry and stability [1].

Conformational Constraint Diamide Linker Comparison Molecular Recognition

Evidence Dimension 4: Furan-2-ylmethyl Substituent Provides Hydrogen-Bond Acceptor Capacity Absent in Phenyl or Thiophene Analogs

The furan-2-ylmethyl group on the target compound provides a ring-oxygen hydrogen-bond acceptor that is geometrically distinct from the sulfur atom in thiophene analogs and absent in benzyl-substituted oxalamides. In the neuraminidase inhibitor series, molecular docking revealed that the oxalamide group forms critical hydrogen bonds with Arg118, Arg292, and Arg371; the furan ring's oxygen can further participate in ancillary polar interactions that influence binding pose and selectivity . Comparative studies of furan-containing vs. thiophene-containing oxalamides are limited, but the established difference in hydrogen-bond acceptor strength (furan O: stronger HBA; thiophene S: weaker HBA) and ring electronics implies that N2-(thiophen-2-ylmethyl)oxalamide analogs (e.g., commercially available N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide ) would exhibit altered target engagement profiles.

Heterocyclic SAR Hydrogen Bonding Furan vs. Thiophene

Evidence Dimension 5: 2-Methoxypropyl Linker Modulates Lipophilicity and Metabolic Stability Relative to Unbranched Alkyl Linkers

The 2-methoxypropyl linker connecting the 3-chlorophenyl group to the oxalamide core introduces a quaternary carbon center bearing both methyl and methoxy substituents. This branched architecture differentiates the target compound from N'-aryl-N-furfuryloxamides with simple methylene or ethylene linkers. In related oxalamide chemotypes investigated for IDO1 inhibition, the incorporation of branched alkyl linkers was shown to enhance metabolic stability by reducing susceptibility to N-dealkylation and oxidative metabolism, while simultaneously increasing lipophilicity (predicted XLogP3-AA for the 2-(trifluoromethyl)phenyl analog is 3.9 [1]). The quaternary center also restricts rotational freedom of the 3-chlorophenyl group, potentially contributing to a more defined conformational ensemble in solution. Although direct experimental logP and metabolic stability data for the target compound are not publicly available, the structural precedent from the IDO1 oxalamide series indicates that the 2-methoxypropyl group confers pharmacokinetic differentiation relative to linear alkyl-linked analogs [2].

Lipophilicity Modulation Metabolic Stability Branched Linker SAR

Evidence Dimension 6: Asymmetric N,N'-Disubstitution Pattern Creates a Unique Pharmacophore Not Represented in Symmetric Bis-Oxalamide Libraries

The target compound is an asymmetric oxalamide bearing two chemically distinct substituents: a lipophilic 3-chlorophenyl-2-methoxypropyl group on N1 and a heterocyclic furan-2-ylmethyl group on N2. This contrasts with symmetric bis-oxalamides (e.g., N1,N2-bis(furan-2-ylmethyl)oxalamide, commercially available as BFMO ) and N1,N2-bis(aryl)oxalamides (e.g., N,N'-bis(3-chlorophenyl)oxamide ). In the neuraminidase inhibitor program, asymmetric substitution was essential for achieving dual interactions: the 3-chlorophenyl group occupied the hydrophobic 430-cavity while the oxalamide core engaged the catalytic arginine triad . Symmetric bis-furfuryl oxalamide would lack the hydrophobic cavity interaction entirely, whereas symmetric bis-chlorophenyl oxalamide would forfeit the heterocyclic hydrogen-bonding capacity. The target compound's unique combination of substituents creates a pharmacophore that simultaneously addresses hydrophobic, hydrogen-bonding, and conformational pre-organization requirements—a profile not achievable with any single symmetric or mono-substituted oxalamide analog available in commercial screening libraries.

Asymmetric Oxalamide Chemical Library Differentiation Pharmacophore Diversity

Best-Fit Research and Industrial Application Scenarios for N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[(furan-2-yl)methyl]ethanediamide (CAS 1705278-50-7)


Scenario 1: Structure-Activity Relationship (SAR) Studies Requiring 3-Chlorophenyl Pharmacophore Specificity

In medicinal chemistry SAR campaigns where the meta-chlorine substitution on the phenyl ring is hypothesized or known to be critical for target engagement (as demonstrated by the 21-fold potency gain from 3-chlorophenyl incorporation in neuraminidase inhibitor Z2 ), this compound serves as a key comparator. Unlike 4-chlorophenyl analogs that can produce qualitatively opposite biological responses [1], the target compound provides the specific 3-chlorophenyl-furan pharmacophore topology needed to interrogate chlorine positional effects on potency, selectivity, and binding mode.

Scenario 2: Conformational Analysis and Molecular Recognition Studies Leveraging Rigid Oxalamide Linker Geometry

For research programs investigating the role of linker rigidity in bidentate target engagement—including metal coordination chemistry, supramolecular assembly, and protein-ligand docking—the oxalamide core's planar C(O)–C(O) geometry provides a well-defined spatial relationship between the two terminal substituents [1]. The target compound can be used alongside corresponding malonamide (n=1) and succinamide (n=2) analogs to systematically assess the impact of linker flexibility on binding affinity, complex geometry, and thermodynamic parameters.

Scenario 3: Diversity-Oriented Screening Libraries Requiring Asymmetric Oxalamide Chemotypes

Commercial screening libraries are dominated by symmetric bis-oxalamides (e.g., N1,N2-bis(furan-2-ylmethyl)oxalamide) . The target compound's asymmetric N,N'-disubstitution—combining a lipophilic 3-chlorophenyl-2-methoxypropyl group with a heterocyclic furan-2-ylmethyl group—introduces a pharmacophoric profile that simultaneously addresses hydrophobic, hydrogen-bonding, and conformational pre-organization requirements [1]. This makes the compound a non-redundant addition to diversity-oriented synthesis collections for hit identification against targets where dual pharmacophoric interactions are essential.

Scenario 4: Pharmacokinetic Profiling Studies Comparing Branched vs. Linear Linker Chemotypes

The 2-methoxypropyl linker's quaternary carbon center distinguishes this compound from N'-aryl-N-furfuryloxamides bearing simple methylene or ethylene linkers. Based on SAR from the IDO1 oxalamide inhibitor series, branched alkyl linkers enhance metabolic stability by reducing susceptibility to N-dealkylation . The target compound (predicted logP ~3.9 based on close structural analogs [1]) can serve as a tool compound for assessing the impact of linker branching on microsomal stability, CYP inhibition, and membrane permeability in comparative ADME panels alongside linear-linker oxalamide controls.

Quote Request

Request a Quote for N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[(furan-2-yl)methyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.